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Compound Focus: Cloperastine Fendizoate

CAS No.: 85187-37-7

Cat. No.: S584561

Synthesis Yield and Conditions from Key Sources

The table below summarizes the core synthesis steps and achieved yields from the most relevant technical

documents.

Source Type Key Steps and Optimized Conditions Reported Yield

| Patent (CN104327014B) [1] | 1. Nucleophilic Substitution: 4-chlorobenzhydrol + 2-chloroethanol
(Toluene solvent, conc. H2SOa4 catalyst, reflux). 2. Etherification: Intermediate + piperidine (Anhydrous
Naz2COs, 95°C). 3. Resolution: Racemic cloperastine + L-(-)-di-R-benzoyl tartaric acid (Fatty alcohol
solvent). 4. Salt Formation: L-cloperastine + fendizoic acid (Acetone/water). | Overall yield: ~64% (for L-
enantiomer fendizoate from 4-chlorobenzhydrol) [1]. | | Patent (CN113651772A) [2] | 1. Condensation: 1-
(2-Hydroxyethyl)piperidine + 4-chlorobenzhydryl chloride (K2COs, aprotic solvent). 2. Salt Formation:
Crude cloperastine + fendizoic acid. | Yield for condensation step: ~95% [2]. | | Research Article [3] |

Stability Study: The API degrades under stress conditions, which can impact effective yield.

e Base: 22.86% degradation after 45 min.
e Acid: 20.68% degradation after 45 min.
e Oxidative: 12.86% degradation after 45 min. | N/A (Degradation data) |
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Detailed Experimental Protocols

Here are the elaborated protocols based on the patents to guide your experimental work.

Protocol 1: Preparation of L-Cloperastine Fendizoate (from
Patent CN104327014B) [1]

This method emphasizes obtaining the optically pure L-enantiomer.

¢ Nucleophilic Substitution to form the Ether Intermediate

o Reaction: Add 300 g (1.373 mol) of 4-chlorobenzhydrol and 150 g (1.863 mol) of 2-
chloroethanol to 350 mL of toluene. Stir to dissolve.

o Catalysis: Slowly add 50 g of concentrated sulfuric acid dropwise.

o Heating: Heat to reflux at a rate of 4°C/min and react for 5 hours.

o Work-up: Cool to room temperature. Add 100 mL of water for extraction. Neutralize the
agueous layer with 42% NaOH to pH 7. Separate the organic layer.

o Isolation: Distill the organic layer under reduced pressure to recover toluene and obtain the oily
intermediate.

¢ Etherification to form Racemic Cloperastine

o Reaction: Add the oily intermediate from the previous step into a flask with 150 g of anhydrous
sodium carbonate and 180 g (2.118 mol) of piperidine.

o Heating: Heat to 95°C at a rate of 2°C/min and react for 8 hours.

o Work-up: Cool to room temperature. Add 200 mL of water, stir, and let layers separate. Wash
the organic layer with water.

o Isolation: Distill the organic layer under reduced pressure to remove the solvent and obtain
racemic cloperastine.

¢ Resolution to obtain L-Cloperastine

o Reaction: Dissolve racemic cloperastine in a fatty alcohol solvent (e.g., isopentanol). Add a
resolving agent, which is L-(-)-di-R-substituted benzoyl tartaric acid (where R can be alkyl,
alkoxy, Cl, F, Br, or H).

o Isolation: The salt of L-cloperastine is filtered. The resolving agent and solvent can be
recovered and reused.
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o Liberation of Free Base: The salt is treated with a base to obtain pure L-cloperastine free
base.

¢ Salt Formation to get L-Cloperastine Fendizoate

o Reaction: Dissolve L-cloperastine free base in acetone. Add a hot solution of fendizoic acid in a
water-acetone mixture under vigorous stirring.

o Isolation: A whitish precipitate forms. Cool to room temperature, filter, and vacuum-dry the
product (L-cloperastine fendizoate) at 55-60°C.

Protocol 2: Preparation of Cloperastine Hydrochloride (from
Patent CN113651772A) [2]

This method offers a high-yield route to the racemic hydrochloride salt.

e Condensation and Etherification

o Reaction: Add 1-(2-Hydroxyethyl)piperidine and 4-chlorobenzhydryl chloride to an aprotic
solvent (e.g., dichloromethane, tetrahydrofuran, ethyl acetate, acetonitrile).

o Base: Add an acid-binding agent, typically potassium carbonate or sodium carbonate.

o Process: React at a temperature between 20°C and the reflux temperature of the solvent for 2-
8 hours.

o Work-up and Salt Formation: After the reaction is complete, wash the organic phase with
water. Introduce hydrogen chloride gas into the organic phase to form the hydrochloride salt.
The crude cloperastine hydrochloride can be further purified by recrystallization from a solvent
like ethyl acetate.

Troubleshooting Common Synthesis Issues

Here are solutions to specific problems you might encounter, based on the technical literature.

¢ Problem: Low Overall Yield during Racemate Resolution

o Solution: The patent [1] highlights that using a fatty alcohol solvent (like isopentanol) for the
resolution of racemic cloperastine with a dibenzoyl-L-tartaric acid resolving agent results in a
high resolution yield. Furthermore, the resolving agent and solvent can be recovered and
reused, significantly reducing cost and waste and improving the process's overall efficiency.

e Problem: Co-elution of Impurities during HPL C Analysis

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://www.smolecule.com/products/s584561?utm_src=pdf-body
https://www.smolecule.com/products/s584561?utm_src=pdf-body
https://patents.google.com/patent/CN113651772A/en
https://eureka.patsnap.com/patent-CN104327014B
https://www.smolecule.com/products/s584561?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

o Solution: If you are analyzing the related substances in cloperastine hydrochloride and
encounter a co-eluting impurity (Impurity C), a validated method from the literature can be used
[4]. The optimized HPLC conditions are:

= Column: Inertsil ODS (4.6 x 100 mm i.d., 3 ym)

= Mobile Phase: Methanol-0.1 mol/L potassium dihydrogen phosphate solution-perchloric
acid (60:40:0.16, v/v/v)

= This method successfully separates five known impurities.

¢ Problem: Presence of Genotoxic Impurities (GTIs)

o Solution: To control and analyze GTls like 2-chloroethanol (2-CE), methyl p-
toluenesulfonate (MPTS), and 2-chloroethyl p-toluenesulfonate (CEPTS) in cloperastine
fendizoate, specific chromatographic methods have been developed [5]:

= For 2-CE (Volatile): Use GC-MS with a Factor Four VF-23ms capillary column and Single
lon Monitoring (SIM) at m/z 80. A strong anion-exchange (SAX) Solid-Phase Extraction
(SPE) clean-up is crucial to remove the interfering fendizoate matrix.

= For MPTS & CEPTS: Use HPLC-DAD with a SymmetryShield RP8 column (250 mm x
4.6 mm, 5 ym) at 50°C. The mobile phase is phosphate buffer (pH 3.0; 10 mM)-methanol
(containing 10% ACN) (45:55, v/v) at a flow rate of 1.7 mL/min, with detection at 227 nm.
An SPE clean-up is also used here.

Analytical Method for Stability Monitoring

Monitoring the stability of your final product is crucial. Here is a green HPLC method for quantifying

Cloperastine Fendizoate in the presence of its degradation products [3].

e Application: Analysis of CLOP in suspension formulations (e.g., Notussil) and for stability monitoring.

e Column: C18 column.

¢ Mobile Phase: Ethanol and 0.1% orthophosphoric acid (pH=4) at a 50:50 v/v ratio.

¢ Flow Rate: 1.0 mL/min.

e Detection: UV detection at 250.0 nm.

¢ Validation: The method was validated per ICH guidelines and showed a linear range of 5.0-200.0
Hg/mL and a mean recovery of 100.43 = 0.148%.

Synthesis and Troubleshooting Workflow

The following diagram outlines the core synthesis pathway and key decision points for troubleshooting.
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Start Synthesis Plan

Choose Synthesis Route

For optical purity\For high yield

G{oute B: L-Cloperastine Fendizoate)

(Route A: Racemic HCI Sala

Nucleophilic Substitution
4-chlorobenzhydrol + 2-chloroethanol

Condensation with
1-(2-Hydroxyethyl)piperidine

Etherification with Piperidine)

Impurities?

Troubleshooting Final API Obtained

i

Detect Genotoxic Impurities?HPLC Co-elution? PI Degradation?

Use specialized GC-MS/HPLC-DAD Use optimized method: Monitor with Green HPLC:
methods with SPE clean-up [5] Inertsil ODS, Me/KH2PO4/HCIO4 (60:40:0.16) [4] C18, EtOH/0.1% H3POa4 (50:50), 250 nm [3]
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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